molecular formula C12H10ClN3O B1414956 N-(5-Amino-2-chlorophenyl)nicotinamide CAS No. 937392-56-8

N-(5-Amino-2-chlorophenyl)nicotinamide

Cat. No. B1414956
M. Wt: 247.68 g/mol
InChI Key: OXNMMVMUUDIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Amino-2-chlorophenyl)nicotinamide” is a chemical compound with the formula C₁₂H₁₀ClN₃O . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of nicotinamide derivatives, including “N-(5-Amino-2-chlorophenyl)nicotinamide”, has been studied. These compounds were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .


Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-chlorophenyl)nicotinamide” has been characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . The compounds were also investigated computationally at the B3LYP/6–31+G (d,p) level .


Chemical Reactions Analysis

The chemical reactions of “N-(5-Amino-2-chlorophenyl)nicotinamide” and similar compounds have been studied. For example, the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines is a key step in the synthesis of these compounds .

Scientific Research Applications

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

N-(5-Amino-2-chlorophenyl)nicotinamide has been utilized in the synthesis of fluorescent analogs of the coenzyme nicotinamide adenine dinucleotide (NAD+). For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent derivative, was synthesized to study intramolecular interactions and enzyme-catalyzed reactions. This analog demonstrated reasonable activity as a substitute for NAD+ in various dehydrogenase-catalyzed reactions, providing insights into enzymatic mechanisms and coenzyme functions (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity of Nicotinamide Derivatives

Nicotinamide derivatives have been explored for their potential herbicidal activity. A study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing significant herbicidal activity against certain plants. This research highlights the potential of nicotinamide derivatives in agricultural applications, contributing to the development of new herbicides (Yu et al., 2021).

Inhibitory Effects on Drug Metabolism

Nicotinamide and its derivatives have been studied for their effects on drug metabolism by liver microsomes. Research indicates that these compounds can inhibit the metabolism of various drugs, affecting the apparent mechanism of inhibition depending on the species and substrate involved. Such studies are crucial for understanding drug interactions and metabolic pathways (Sasame & Gillette, 1970).

Structural Characterization and Biological Activity

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been carried out to understand their biological activities better. These studies provide detailed insights into the molecular structure and potential applications of nicotinamide derivatives as antimicrobial agents, enzyme inhibitors, and components of metabolic processes (Burnett, Johnston, & Green, 2015).

Antileukemic Activity and DNA Repair

Nicotinamide and related compounds have been investigated for their antileukemic activity and effects on DNA repair. Research has demonstrated the potential of nicotinamide to stimulate DNA repair synthesis in human lymphocytes, offering insights into its role in mutagenesis, cancer formation, and therapeutic applications (Berger, Catino, & Vietti, 1982).

Safety And Hazards

“N-(5-Amino-2-chlorophenyl)nicotinamide” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNMMVMUUDIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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